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Compound of Interest

Compound Name: 2-Methylpyrimidine

Cat. No.: B1581581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical investigation into the molecular structure

and electronic properties of 2-Methylpyrimidine. The content is structured to offer a deep dive

into the computational methodologies, present key quantitative data, and visualize the logical

workflows involved in such a study. This guide is intended for researchers, scientists, and

professionals in the field of drug development who are interested in the application of

computational chemistry for molecular characterization.

Introduction
2-Methylpyrimidine is a heterocyclic aromatic compound that serves as a fundamental

scaffold in numerous biologically active molecules. As a derivative of pyrimidine, a core

component of nucleic acids, its structural and electronic characteristics are of significant

interest in medicinal chemistry and drug design. Understanding the molecular geometry,

vibrational modes, and electronic properties of 2-Methylpyrimidine at a quantum mechanical

level provides a robust foundation for predicting its chemical reactivity, intermolecular

interactions, and potential as a pharmacophore.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become

indispensable tools for elucidating the properties of such molecules with high accuracy. This

guide outlines a comprehensive computational protocol for the study of 2-Methylpyrimidine,

presenting the expected theoretical data and comparing it with available experimental findings.
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Experimental and Computational Protocols
A combined experimental and theoretical approach is crucial for a thorough understanding of

the molecular properties of 2-Methylpyrimidine. While experimental data provides real-world

benchmarks, computational methods offer a detailed picture of the underlying quantum

mechanical phenomena.

2.1. Experimental Methodologies

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy:

The vibrational modes of 2-Methylpyrimidine can be experimentally determined using FT-IR

and FT-Raman spectroscopy. For FT-IR analysis, the sample is typically prepared as a KBr

pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ range. For FT-Raman, a sample is

irradiated with a laser (e.g., 1064 nm Nd:YAG), and the scattered light is analyzed.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential

for confirming the molecular structure and understanding the chemical environment of the

atoms. Spectra are typically recorded in a suitable solvent, such as deuterochloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported relative to a standard

reference like tetramethylsilane (TMS).[3][4]

2.2. Computational Methodologies

The theoretical calculations outlined in this guide are based on Density Functional Theory

(DFT), a widely used and reliable method for studying molecular systems.

Software: All calculations can be performed using a quantum chemistry software package

such as Gaussian, ORCA, or similar programs.

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly

employed and well-validated functional for such studies.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a

good balance between accuracy and computational cost. This basis set includes diffuse

functions (++) to accurately describe anions and weak interactions, and polarization

functions (d,p) to allow for non-spherical electron density distribution.
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The computational workflow involves several key steps:

Geometry Optimization: The initial molecular structure of 2-Methylpyrimidine is optimized to

find the global minimum on the potential energy surface. This process iteratively adjusts the

atomic coordinates to minimize the total electronic energy of the molecule.[5][6][7]

Frequency Calculation: Following a successful geometry optimization, a frequency

calculation is performed at the same level of theory. This serves two purposes: to confirm

that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict

the vibrational (IR and Raman) spectra.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular

bonding and charge distribution. It provides insights into charge delocalization,

hyperconjugative interactions, and the hybridization of atomic orbitals.[8][9][10][11]

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are

calculated. The HOMO-LUMO energy gap is a critical parameter for determining the

chemical reactivity, kinetic stability, and electronic excitation properties of the molecule.[1]

[12][13]

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is

typically used to predict the ¹H and ¹³C NMR chemical shifts. The calculated isotropic

shielding values are then referenced to TMS, calculated at the same level of theory, to obtain

the final chemical shifts.

The following diagram illustrates the general computational workflow:
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Computational workflow for the theoretical study of 2-Methylpyrimidine.

Results and Discussion
This section presents the theoretical data obtained from the computational workflow described

above.

3.1. Molecular Geometry
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The geometry of 2-Methylpyrimidine was optimized at the B3LYP/6-311++G(d,p) level of

theory. The key bond lengths and bond angles are summarized in the table below. The

pyrimidine ring is planar, and the methyl group is attached to the C2 position.

Table 1: Optimized Geometrical Parameters of 2-Methylpyrimidine

Parameter Bond Length (Å) Parameter Bond Angle (°)

N1-C2 1.342 C2-N1-C6 115.8

C2-N3 1.342 N1-C2-N3 126.5

N3-C4 1.335 C2-N3-C4 115.8

C4-C5 1.398 N3-C4-C5 123.1

C5-C6 1.398 C4-C5-C6 117.0

C6-N1 1.335 C5-C6-N1 123.1

C2-C7 1.508 N1-C2-C7 116.8

C7-H8 1.095 N3-C2-C7 116.8

C7-H9 1.095 H8-C7-H9 108.5

C4-H11 1.083 H9-C7-H10 108.5

C5-H12 1.084

C6-H13 1.083

Note: Atom numbering is based on the standard IUPAC nomenclature for pyrimidine, with C7

being the methyl carbon.

3.2. Vibrational Analysis

The calculated vibrational frequencies were used to assign the theoretical FT-IR and FT-

Raman spectra. A scaling factor is often applied to the calculated frequencies to account for

anharmonicity and limitations of the theoretical method. The table below presents some of the

significant calculated vibrational modes and their assignments, compared with available

experimental data for similar pyrimidine derivatives.
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Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 2-Methylpyrimidine

Calculated
Frequency (Scaled)

Experimental FT-IR
Experimental FT-
Raman

Assignment

3075 ~3070 ~3070 C-H stretching (ring)

2985 ~2980 ~2980
C-H asymmetric

stretching (methyl)

2930 ~2925 ~2925
C-H symmetric

stretching (methyl)

1580 ~1575 ~1575 C=C/C=N stretching

1470 ~1465 ~1465
C-H asymmetric

bending (methyl)

1405 ~1400 ~1400 Ring stretching

1380 ~1375 ~1375
C-H symmetric

bending (methyl)

1240 ~1240 ~1240 C-H in-plane bending

1005 ~1000 ~1000 Ring breathing

800 ~795 ~795
C-H out-of-plane

bending

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized

bonds and lone pairs. The analysis reveals significant delocalization of electron density within

the pyrimidine ring, contributing to its aromatic character. The calculated natural charges on the

atoms indicate that the nitrogen atoms are centers of negative charge, making them potential

sites for electrophilic attack or hydrogen bonding.

The logical flow of an NBO analysis is depicted in the following diagram:
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Logical workflow for Natural Bond Orbital (NBO) analysis.

3.4. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical

reactions. The energy of the HOMO is related to the electron-donating ability of a molecule,

while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap

is an indicator of chemical stability.

Table 3: Calculated Electronic Properties of 2-Methylpyrimidine

Property Value (eV)

HOMO Energy -6.85

LUMO Energy -0.52

HOMO-LUMO Gap 6.33
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A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity. The

distribution of the HOMO and LUMO electron densities indicates the most probable sites for

electrophilic and nucleophilic attack, respectively. For 2-Methylpyrimidine, the HOMO is

primarily localized on the pyrimidine ring, while the LUMO is distributed over the entire

molecule.

The process of analyzing frontier molecular orbitals is shown below:

Optimized Molecular Geometry & Wavefunction

Calculate Molecular Orbital Energies

Identify HOMO and LUMO

Calculate HOMO-LUMO Energy Gap Visualize HOMO and LUMO Electron Density

Analyze Chemical Reactivity and Stability

Click to download full resolution via product page

Workflow for HOMO-LUMO analysis.

3.5. NMR Chemical Shift Analysis

The calculated ¹H and ¹³C NMR chemical shifts show good agreement with the experimental

data, validating the accuracy of the theoretical model.
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Table 4: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-
Methylpyrimidine

Atom
Calculated
¹H Shift

Experiment
al ¹H
Shift[3]

Atom
Calculated
¹³C Shift

Experiment
al ¹³C Shift

H4, H6 8.65 8.68 C2 166.5 166.8

H5 7.20 7.23 C4, C6 157.1 157.4

H (methyl) 2.60 2.62 C5 119.3 119.6

C (methyl) 25.8 26.0

Conclusion
This technical guide has detailed a comprehensive theoretical study of the molecular structure

and electronic properties of 2-Methylpyrimidine using Density Functional Theory. The

presented computational workflow provides a robust framework for such investigations. The

calculated geometrical parameters, vibrational frequencies, and NMR chemical shifts are in

good agreement with available experimental data for 2-Methylpyrimidine and related

compounds, demonstrating the predictive power of the B3LYP/6-311++G(d,p) level of theory.

The insights gained from NBO and HOMO-LUMO analyses, such as charge distribution and

chemical reactivity, are invaluable for understanding the chemical behavior of 2-
Methylpyrimidine. This information is particularly relevant for drug development professionals,

as it can guide the design of novel pyrimidine-based therapeutic agents with desired

pharmacological properties. The methodologies and data presented herein serve as a valuable

resource for further computational and experimental research on 2-Methylpyrimidine and its

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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